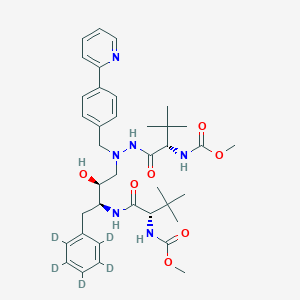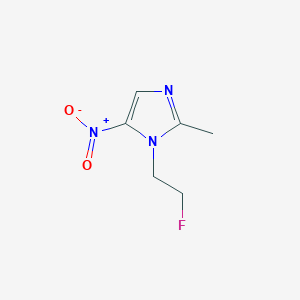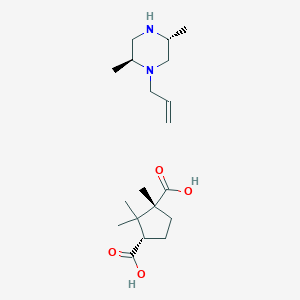![molecular formula C9H17N3O B020555 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile CAS No. 101862-04-8](/img/structure/B20555.png)
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has a wide range of applications in various fields of science.
Applications De Recherche Scientifique
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various compounds. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, it is used as a ligand in metal-catalyzed reactions and as a stabilizer for certain enzymes.
Mécanisme D'action
The mechanism of action of 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile is not fully understood. However, it is believed to act as a nucleophile in certain reactions. It can also act as a chelating agent, forming complexes with metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile. However, it is known to be a stable and non-toxic compound. It is also soluble in water, making it easy to handle in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile in laboratory experiments is its stability and non-toxicity. It is also easy to handle and soluble in water, making it a convenient reagent to work with. However, its limited availability and high cost can be a limitation for some experiments.
Orientations Futures
There are several future directions for the use of 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. It can also be used as a ligand in metal-catalyzed reactions to develop new catalysts. In addition, further studies on its mechanism of action and biochemical and physiological effects can provide valuable insights into its potential applications.
Conclusion:
In conclusion, 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile is a synthetic compound that has a wide range of applications in scientific research. Its stability, non-toxicity, and solubility in water make it a convenient reagent to work with. Its potential applications in the development of new pharmaceuticals, agrochemicals, and catalysts make it an important compound for future research.
Propriétés
Numéro CAS |
101862-04-8 |
|---|---|
Nom du produit |
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile |
Formule moléculaire |
C9H17N3O |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
2-[4-(3-hydroxypropyl)piperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C9H17N3O/c10-2-4-12-7-5-11(6-8-12)3-1-9-13/h13H,1,3-9H2 |
Clé InChI |
JECDWZQEVLJZQZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CC#N |
SMILES canonique |
C1CN(CCN1CCCO)CC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


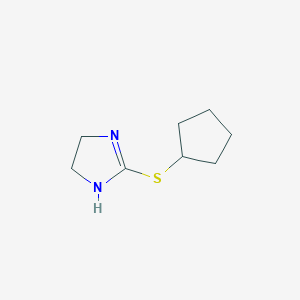



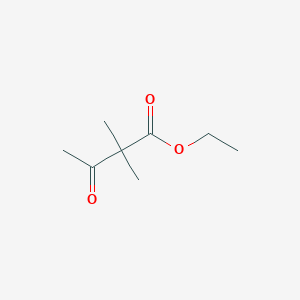
![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)

![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)

